molecular formula C6H6ClNO2 B13652142 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid

4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13652142
M. Wt: 159.57 g/mol
InChI Key: KUCWXLVDBHKHOR-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of pyrrole-2-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrrole ring can influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific combination of chlorine, methyl, and carboxylic acid groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6ClNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10)

InChI Key

KUCWXLVDBHKHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1Cl)C(=O)O

Origin of Product

United States

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